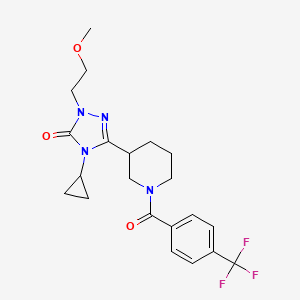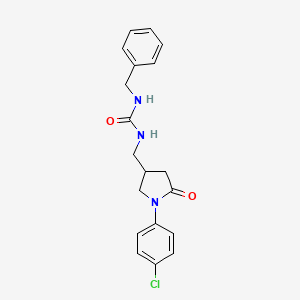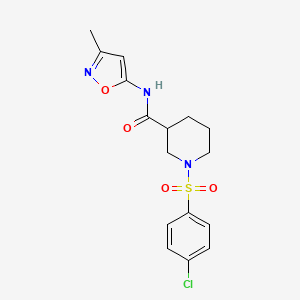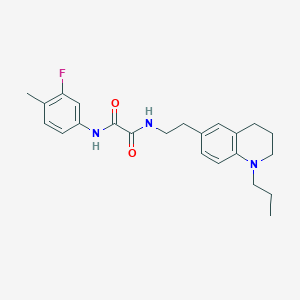
1-(4-Methoxybenzyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea, also known as MP-10, is a chemical compound that belongs to the class of urea-based compounds. MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Drug Design and Development
MPU is a promising scaffold for drug design due to its unique structure. Researchers have explored its potential as a lead compound for developing novel pharmaceutical agents. By modifying the substituents on the aromatic ring, scientists can fine-tune its pharmacological properties. MPU derivatives may target specific receptors, enzymes, or pathways, making them valuable candidates for therapeutic interventions .
Boron-Carriers for Neutron Capture Therapy (NCT)
Boron-containing compounds play a crucial role in NCT, a cancer treatment that exploits the capture of thermal neutrons by boron-10 nuclei. MPU derivatives, owing to their boronic acid functionality, can serve as effective carriers for boron in NCT. Researchers investigate their stability, cellular uptake, and tumor-targeting capabilities to enhance NCT efficacy .
Chemical Sensors and Probes
MPU-based sensors and probes find applications in analytical chemistry and biochemistry. Their reversible binding to specific analytes (such as sugars, amino acids, or metal ions) allows for sensitive detection. Researchers explore MPU derivatives as fluorescent or colorimetric indicators, enabling real-time monitoring of biological processes or environmental pollutants .
Materials Science and Nanotechnology
Functional materials often require precise molecular design. MPU derivatives can be incorporated into polymers, nanoparticles, or thin films. Their unique properties (such as solubility, stability, and reactivity) contribute to the development of smart materials, drug delivery carriers, or optoelectronic devices. Researchers investigate MPU-modified materials for diverse applications .
Enzyme Inhibition and Biochemical Studies
MPU derivatives may act as enzyme inhibitors by binding to active sites. Researchers explore their interactions with specific enzymes, such as kinases or proteases. Understanding these interactions aids in drug discovery and provides insights into biological processes. MPU-based inhibitors may have therapeutic potential in diseases like cancer or neurodegenerative disorders .
Photodynamic Therapy (PDT)
PDT involves the activation of photosensitizers by light to generate reactive oxygen species, selectively damaging cancer cells. MPU derivatives with appropriate photophysical properties can serve as photosensitizers. Researchers investigate their efficiency, selectivity, and cellular uptake for potential use in PDT .
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-19-11-5-16(6-12-19)14-22-21(25)23-17-7-9-18(10-8-17)24-13-3-4-20(15-24)27-2/h5-12,20H,3-4,13-15H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNODNATMXOQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736883.png)
![4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2736884.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2736885.png)

![2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B2736888.png)

![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride](/img/structure/B2736892.png)


![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2736897.png)

![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)
